Product packaging for Quinazolin-4-amine hydrochloride(Cat. No.:)

Quinazolin-4-amine hydrochloride

Cat. No.: B8087629
M. Wt: 181.62 g/mol
InChI Key: NJCKOUIUTRDMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinazolin-4-amine hydrochloride provides researchers with a versatile chemical scaffold for medicinal chemistry and drug discovery programs. The quinazolinamine core is a privileged structure in the design of biologically active molecules, featured in compounds that inhibit critical therapeutic targets . This building block is particularly valuable for synthesizing novel derivatives that act as multi-target inhibitors. For instance, quinazolinamine-based compounds are being explored as potent dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), two important target classes in oncology . The core structure also serves as a key pharmacophore in the development of inhibitors for ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are central to understanding and overcoming multidrug resistance in cancer cells . Researchers utilize this compound to create analogs that can potentially modulate these pathways, providing tools to investigate complex disease mechanisms. The product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN3 B8087629 Quinazolin-4-amine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H,(H2,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCKOUIUTRDMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to Quinazolin-4-amine (B77745) Hydrochloride and its Core Structure

The synthesis of the quinazoline (B50416) scaffold, the central structure of Quinazolin-4-amine hydrochloride, can be achieved through several well-documented routes. These methods often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Synthesis from O-aminobenzoic Acid and Formic Acid Amide (Niementowski Method)

The Niementowski reaction is a classical and straightforward method for synthesizing the 4(3H)-quinazolinone core. nih.govwikipedia.org This reaction involves the thermal condensation of anthranilic acid (o-aminobenzoic acid) with an excess of formamide (B127407). nih.gov The process typically involves heating the reactants together at temperatures around 120-130°C. researchgate.net The mechanism proceeds through the formation of an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield 4(3H)-quinazolinone. nih.gov

To obtain Quinazolin-4-amine from this intermediate, a subsequent two-step conversion is necessary. First, the 4(3H)-quinazolinone is converted into 4-chloroquinazoline (B184009), a more reactive intermediate. This is often achieved by treating the quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinazoline can then undergo nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849), to yield the final product, Quinazolin-4-amine. The hydrochloride salt is then readily formed by treatment with hydrochloric acid.

Synthesis from 2-Aminobenzonitrile (B23959) Derivatives

An alternative precursor for the synthesis of the quinazoline ring system is 2-aminobenzonitrile. Various strategies have been developed to construct the fused pyrimidine ring from this starting material. One approach involves the reaction of 2-aminobenzonitrile with Grignard reagents, followed by condensation with an aldehyde, which leads to the formation of 1,2-dihydroquinazolines. rsc.org

More direct routes to quinazolinone derivatives have also been reported. For instance, a ruthenium(II)-catalyzed tandem reaction can transform 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. rsc.org Similarly, copper-catalyzed methods have been developed for the synthesis of 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols, where the nitro group is reduced in situ to an amine. nih.gov The synthesis of 2-(2-aminophenyl)quinazolin-4-amine has been reported from the reaction of anthranilonitrile with sodium hydride in dimethyl sulfoxide. rsc.org

Synthesis via 4-Quinazolinone Intermediates

As indicated in the Niementowski method, 4(3H)-quinazolinone is a common and crucial intermediate in the synthesis of Quinazolin-4-amine. The conversion of the 4-oxo group to a 4-amino group is a key transformation. The tautomeric equilibrium of 4(3H)-quinazolinone includes the 4-hydroxyquinazoline (B93491) form, which allows for the activation of the C4 position.

The most prevalent method involves converting the hydroxyl group into a better leaving group, typically a halogen. This is accomplished by reacting the 4(3H)-quinazolinone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinazoline is highly susceptible to nucleophilic attack at the C4 position. Subsequent reaction with ammonia or an ammonia equivalent displaces the chloride ion to furnish Quinazolin-4-amine. nih.gov This amination step is often carried out in a solvent like 2-propanol. nih.gov

Acid-Catalyzed Synthesis Approaches

Acid catalysis plays a significant role in several synthetic routes toward quinazolines and their derivatives. A direct acid-catalyzed synthesis of 2-(2-aminophenyl)quinazoline-4-amine hydrochloride has been developed from a 13H-quinazolino[3,4-a]quinazolin-13-imine precursor. rsc.orgrsc.org In this method, the addition of concentrated hydrochloric acid to a suspension of the starting material in methanol (B129727) at room temperature leads to the precipitation of the desired hydrochloride salt in excellent yield. rsc.org

Acid catalysis is also employed in the formation of the quinazolinone ring itself. For example, quinazolin-4(3H)-ones can be prepared in a one-step reaction from 2-aminobenzamides and orthoesters in the presence of acetic acid. nih.gov Similarly, p-toluenesulfonic acid has been used to catalyze the cyclization of 2-aminobenzamides with aldehydes to form the quinazolinone structure. organic-chemistry.org

Microwave-Assisted Synthetic Methods

The application of microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to various stages of quinazoline synthesis.

The classical Niementowski synthesis, which traditionally requires prolonged heating, can be significantly improved using microwave assistance. nih.govnih.gov For example, the condensation of anthranilic acid with formamide under microwave conditions (e.g., 60 W, 150°C for 40 minutes) can rapidly produce the quinazolin-4-one ring. nih.gov Microwave heating is also highly effective for the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline and various amines. nih.gov In one study, the reaction time for this amination was reduced from 12 hours under conventional reflux to just 20 minutes using microwave irradiation, with an associated increase in product yield. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines

EntryAryl AmineMethodTimeYield (%)
1Aniline (B41778)Conventional (Reflux)12 h75
Microwave (60W)20 min88
24-MethylanilineConventional (Reflux)12 h78
Microwave (60W)20 min90
34-MethoxyanilineConventional (Reflux)12 h80
Microwave (60W)20 min92

Data adapted from reference nih.gov.

Catalyst-Free Synthesis Protocols

While many synthetic routes rely on acid, base, or metal catalysts, several catalyst-free methods for preparing quinazoline derivatives have been developed. These protocols are attractive due to their operational simplicity and reduced environmental impact from catalyst waste. A novel, one-pot, catalyst-free method for preparing various quinazoline compounds has been reported, proposing a mechanism involving repeating nucleophilic addition and elimination. sioc-journal.cn

Another example involves the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and styrenes under metal- and catalyst-free conditions, using di-tert-butyl peroxide (DTBP) as an oxidant and p-TsOH as an additive. mdpi.com Furthermore, the synthesis of quinazolinimines has been achieved under catalyst-free conditions by reacting 2-fluorobenzonitriles with amidines, involving a nucleophilic aromatic substitution (SNAr) step. researchgate.net Efficient, catalyst-free reactions have also been demonstrated for producing quinazolinones from α-keto acids and 2-aminobenzamides using water as a green solvent. organic-chemistry.org

Derivatization and Structural Modification of this compound

The inherent reactivity of the quinazolin-4-amine nucleus provides a platform for extensive structural modifications. These derivatizations can be targeted at various positions on the quinazoline ring, leading to a wide array of novel chemical entities.

The reaction of the hydrochloride salt of 2-(2-aminophenyl)quinazolin-4-amine with various aromatic aldehydes has been shown to produce tetracyclic dihydroquinazolines in high yields. researchgate.net This transformation can be effectively carried out using either conventional heating methods or microwave irradiation, offering a versatile approach to these complex heterocyclic systems. researchgate.net A four-component reaction involving anilines, aromatic aldehydes, and ammonium (B1175870) iodide provides a metal-free pathway to construct substituted quinazolines. rsc.org In this process, two molecules of the aldehyde are incorporated, and the ortho C-H bond of the aniline is directly functionalized. rsc.org

The quinazoline scaffold allows for selective functionalization at multiple positions, enabling the synthesis of a diverse range of derivatives.

C-2 Position: The C-2 position is a common site for modification. For instance, 2-substituted quinazolin-4(3H)-ones can be synthesized from 2-aminobenzamides and aldehydes, followed by an oxidative dehydrogenation step. organic-chemistry.org Additionally, the introduction of a trifluoromethyl group at the C-2 position can be achieved using trifluoroacetic acid as the CF3 source. organic-chemistry.org

C-4 Position: The amino group at the C-4 position is a key handle for derivatization. Nucleophilic aromatic substitution (SNAr) reactions are frequently employed to introduce various substituents. For example, 4-arylamino-2-substituted quinazolines can be synthesized via a DMAP-catalyzed SNAr reaction. chim.it The C-4 position can also be modified to incorporate linkers for the development of dual-target inhibitors, such as those targeting both PI3K and HDAC. nih.gov

C-6 and C-7 Positions: Substituents on the benzo ring of the quinazoline nucleus, particularly at the C-6 and C-7 positions, can significantly influence the properties of the resulting compounds. Nitration of 4(3H)-quinazolinones typically occurs at the C-6 position. nih.gov However, the presence of an ortho-directing group at C-7 can lead to the formation of an 8-nitro product as well. nih.gov The nature of substituents at the C-7 position has also been found to affect the ease of subsequent alkylation reactions. researchgate.net

PositionReaction TypeReagents/ConditionsResulting Structure
C-2Oxidative DehydrogenationAldehydes, p-toluenesulfonic acid, PIDA2-Substituted quinazolin-4(3H)-ones
C-4SNArDMAP, Arylamines4-Arylamino-2-substituted quinazolines
C-6NitrationNitrating agents6-Nitro-4(3H)-quinazolinones
C-7AlkylationAlkyl halides7-Substituted-2-alkylthio-quinazolin-4-ones

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. As mentioned, its reaction with aromatic aldehydes can lead to the formation of tetracyclic dihydroquinazolines. researchgate.net Furthermore, the versatility of the quinazoline core allows for its incorporation into even larger structures, such as quinolinoquinazolines, through strategic synthetic design. chim.it These multi-ring systems are of significant interest in medicinal chemistry.

Amidine derivatives of quinazolines can be synthesized and subsequently reacted with hydroxylamine (B1172632) hydrochloride. researchgate.net These reactions are part of a broader field of study involving the reactivity of nitrogen-containing heterocycles with various nucleophiles. researchgate.netnih.gov The specific outcomes of these reactions depend on the nature of the substituents on the quinazoline ring and the reaction conditions employed. Hydroxylamine and its derivatives are recognized as potent aminating agents in various chemical transformations. nih.govresearchgate.net

A significant area of research involves the synthesis of quinazolinone-based hydroxamic acids. nih.govnih.govresearchgate.net These compounds are often designed as inhibitors of enzymes like histone deacetylases (HDACs). nih.govnih.govresearchgate.net The general synthetic strategy involves the construction of a quinazolinone core, followed by the attachment of a linker arm that terminates in a hydroxamic acid moiety. nih.govctu.edu.vn The synthesis of the quinazolinone core itself can be achieved through various methods, including the reaction of 2-aminobenzoic acids with carboxylic acid reagents. organic-chemistry.orgresearchgate.net The final step typically involves the reaction of a corresponding ester with hydroxylamine to form the hydroxamic acid. ctu.edu.vn

Starting MaterialKey IntermediatesFinal Step ReagentProduct
2-Aminobenzoic acid derivativesQuinazolinone with ester-terminated linkerHydroxylamine hydrochlorideQuinazolinone-based hydroxamic acid
Anthranilamide derivativesThioether-linked quinazolinones with ester groupHydroxylamine hydrochlorideThioether-linked quinazolinone/hydroxamate hybrids

Molecular hybridization is a strategy used to design new ligands by combining two or more pharmacologically active molecules into a single structure. nih.govnih.gov In this context, quinazoline and quinazolinone moieties can be linked to create hybrid molecules. nih.gov This approach aims to leverage the properties of both parent scaffolds to develop novel compounds. The synthesis of these hybrids can involve various coupling strategies to connect the quinazoline or quinazolinone core to another heterocyclic system or functional group. researchgate.net For example, a leucine-linked sulfonamide side-arm at the 2-position can lead to 2,3-disubstituted-4-quinazolin-(3H)-ones. researchgate.net

Formation of Metal-Ligand Complexes with Quinazoline Derivatives

Quinazoline derivatives, including quinazolin-4-amine, are recognized for their ability to form stable complexes with a variety of metal ions. This coordination is typically facilitated by the nitrogen atoms within the quinazoline ring system, which can act as Lewis bases, donating electron pairs to a metal center. The resulting metal-ligand complexes have been a subject of significant research interest due to their potential applications in catalysis, materials science, and medicinal chemistry. The formation of these complexes often leads to enhanced biological activities compared to the free ligand. orientjchem.org

The coordination behavior of quinazoline derivatives is versatile. For instance, quinazolin-4(3H)-one has been shown to coordinate with divalent group 12 metal halides, such as cadmium(II) and mercury(II). nih.gov In these complexes, coordination typically occurs through the nitrogen atom at the N3 position. nih.gov The geometry of the resulting complex can vary, from tetrahedral to more distorted arrangements, depending on the metal ion and the other ligands present. nih.gov

Research has explored the synthesis of metal complexes with various substituted quinazoline ligands. For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with (E)-2-methyl-3-(1-(naphthalen-1-yl)ethylideneamino)quinazolin-4(3H)-one. orientjchem.org The formation of these complexes is often confirmed through spectroscopic methods, such as FTIR, and analysis of their magnetic and thermal properties.

The synthesis of these metal complexes generally involves the reaction of a quinazoline derivative with a metal salt in a suitable solvent. For example, the reaction of quinazolin-4(3H)-one with cadmium(II) bromide or mercury(II) chloride yields coordination polymers. nih.gov Similarly, discrete tetrahedral complexes can be formed, such as with cadmium(II) iodide. nih.gov

The following table summarizes the characteristics of some metal complexes formed with quinazoline derivatives, illustrating the diversity of these coordination compounds.

LigandMetal IonComplex FormulaColorMelting Point (°C)Coordination GeometryReference
(E)-2-methyl-3-(1-(naphthalen-1-yl)ethylideneamino)quinazolin-4(3H)-oneCo(II)[Co(L)2]Light orange>280Not specified orientjchem.org
(E)-2-methyl-3-(1-(naphthalen-1-yl)ethylideneamino)quinazolin-4(3H)-oneNi(II)[Ni(L)2]Buff green>280Not specified orientjchem.org
(E)-2-methyl-3-(1-(naphthalen-1-yl)ethylideneamino)quinazolin-4(3H)-oneCu(II)[Cu(L)2]Greenish blue>280Not specified orientjchem.org
(E)-2-methyl-3-(1-(naphthalen-1-yl)ethylideneamino)quinazolin-4(3H)-oneZn(II)[Zn(L)2]Buff>280Not specified orientjchem.org
Quinazolin-4(3H)-oneCd(II)[CdBr2(C8H6N2O)]nColorlessNot specifiedTrigonal–bipyramidal nih.gov
Quinazolin-4(3H)-oneHg(II)[HgCl2(C8H6N2O)]nColorlessNot specifiedDistorted nih.gov
Quinazolin-4(3H)-oneCd(II)[CdI2(C8H6N2O)2]ColorlessNot specifiedTetrahedral nih.gov

Structure Activity Relationship Sar Studies

General Principles of SAR for Quinazolin-4-amine (B77745) Derivatives

The quinazolin-4-amine scaffold serves as a versatile template for designing enzyme inhibitors, particularly for the ATP-binding site of kinases. nih.govacs.org SAR studies have revealed several fundamental principles that govern the interaction of these derivatives with their biological targets. A key interaction is the formation of hydrogen bonds between the nitrogen atoms of the quinazoline (B50416) ring and specific amino acid residues in the target protein. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) kinase, the N-1 nitrogen of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a methionine residue (Met793), while the N-3 atom can interact with a threonine residue (Thr766) via a water molecule. nih.gov This "hinge-binding" motif is a hallmark of many quinazoline-based kinase inhibitors and is essential for tight binding and potent inhibitory activity. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of quinazolin-4-amine derivatives can be precisely tuned by altering the substituents at various positions on the heterocyclic ring system.

Substitution Patterns on the Quinazoline Rings (e.g., C-2, C-3, C-4, C-6, C-7 positions)

Systematic modifications around the quinazoline core have yielded critical insights into what drives biological activity.

C-2 Position: The C-2 position is highly amenable to modification. The introduction of basic cyclic amines, such as piperazine (B1678402), has been shown to improve activity for targets like the histamine (B1213489) H4 receptor. researchgate.net In other contexts, like antimicrobial agents, a methyl or thiol group at this position is considered essential. nih.gov For certain antifungal splicing inhibitors, a 2-pyridine substituent was found to be part of the minimal pharmacophore required for activity. acs.org

C-3 Position: The N-3 position also plays a significant role. For a series of dual EGFR/BRAFV600E inhibitors, an allyl group at the N-3 position resulted in markedly more potent antiproliferative activity compared to ethyl or phenyl groups, highlighting its crucial role. nih.gov In the context of antimicrobial quinazolinones, a substituted aromatic ring at this position is deemed essential for activity. nih.gov

C-4 Position: The C-4 amino substituent is a critical determinant of potency and selectivity. The nature of this group dictates interactions within the ATP-binding pocket of kinases. The 4-anilino (phenylamino) moiety is a classic feature of many EGFR inhibitors. nih.gov However, activity can be modulated by replacing the aniline (B41778). For instance, inserting a thiophene-2-ylmethanamine group at C-4 led to good antiproliferative activity. nih.gov In another study, replacing the aniline with a 1H-indol-5-amine led to potent EGFR inhibition. nih.gov SAR studies on antifungal compounds showed that both a pyridine (B92270) group at C-2 and an amino-aromatic group at C-4 were necessary for activity, as the removal of either resulted in a complete loss of function. acs.org

C-6 and C-7 Positions: These positions on the fused benzene (B151609) ring are key for optimizing activity and solubility. Small, lipophilic substituents are often favored. researchgate.net For EGFR inhibitors, the introduction of electron-donating groups, such as a methoxy (B1213986) group (-OCH3) at the C-6 and C-7 positions, has been shown to increase the antiproliferative activity of compounds. nih.gov This dimethoxy substitution pattern is a feature of many potent kinase inhibitors. Attaching linkers to the C-7 position to connect other functional moieties, like a 3-nitro-1,2,4-triazole, has been used to create dual EGFR/VEGFR2 inhibitors. nih.gov

The following table summarizes the general effect of substitutions at different positions on the quinazoline ring:

PositionFavorable Substituents/GroupsObserved Effect on Biological ActivityExample Target Class
C-2Basic cyclic amines (e.g., piperazine), Methyl, Thiol, PyridineEssential for activity; improves affinityHistamine H4 Receptor, Antimicrobials, Antifungals
N-3Allyl group, Substituted aromatic ringsSignificantly enhances antiproliferative activityEGFR/BRAFV600E Inhibitors, Antimicrobials
C-4Anilino, Heteroaryl amines (e.g., Indolylamine), BenzylaminesCritical for target binding and potencyKinase Inhibitors, Antifungals
C-6Electron-donating groups (e.g., -OCH3), Halogens (e.g., -Cl)Enhances potency and modulates selectivityEGFR Inhibitors, Histamine H4 Receptor
C-7Electron-donating groups (e.g., -OCH3), Linkers to other moietiesIncreases activity; allows for hybrid drug designEGFR/VEGFR2 Inhibitors

Influence of Aryl and Heteroaryl Groups

The introduction of aryl and heteroaryl groups, particularly at the C-2 and C-4 positions, profoundly influences the biological profile of quinazolin-4-amine derivatives.

At the C-4 position, an aniline (phenylamino) ring is a cornerstone of many potent kinase inhibitors, where it occupies a hydrophobic region of the ATP-binding site. nih.gov The substitution pattern on this aniline ring is also critical. For example, in a series of dual EGFR/VEGFR2 inhibitors, small hydrophobic substituents like chlorine (-Cl) or a methyl group (-CH3) in the meta and para positions of the terminal benzene ring led to enhanced inhibitory activity, while ortho-substitution was less favorable. nih.gov

Heteroaryl groups are also widely employed. For histamine H4 receptor antagonists, attaching a heteroaromatic group like furan (B31954) or thiophene (B33073) to the C-4 amino position via a methylene (B1212753) linker led to the discovery of potent compounds. researchgate.net In another example, replacing the aniline at C-4 with a 1H-indol-5-amine resulted in sub-nanomolar EGFR inhibitory activity. nih.gov The use of a 2-thienyl group at the C-2 position of quinazolin-4(3H)-ones has been explored for creating fluorescent molecules, where the nature of the donor fragment significantly influences the photophysical properties. mdpi.com Furthermore, linking a piperazine moiety between the quinazoline core and another group can significantly improve biological effects compared to unsubstituted quinazolines. researchgate.net

Impact of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the quinazoline core and its appended aryl rings are a key factor in modulating biological activity. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the ring system, influencing binding interactions and pharmacokinetic properties.

Generally, for EGFR kinase inhibitors, the presence of electron-donating groups at the C-6 and C-7 positions of the quinazoline ring, such as methoxy groups (-OCH3), is favorable and increases the compound's activity. nih.gov Similarly, in a study of antibacterial quinazoline-4(3H)-ones, compounds with electron-donating methoxy and methyl-substituted phenyl rings were found to be more active. nih.gov

Conversely, the effect of electron-withdrawing groups can be context-dependent. In the development of FOXM1 inhibitors based on a different scaffold, EWGs like -CN and -NO2 were found to increase binding energy compared to electron-releasing groups. mdpi.com However, for certain antibacterial quinazolin-4(3H)-ones, compounds bearing EWGs on a phenyl ring were less active than those with EDGs. nih.gov The introduction of a strong EWG like a cyano (-CN) group at position 4 of the quinazoline core has been shown to dramatically alter the molecule's photophysical properties, leading to red-shifted emission compared to the quinazolin-4(3H)-one counterpart. mdpi.com This highlights that the electronic nature of substituents can be used to fine-tune not just biological but also physical properties.

Pharmacophoric Hypothesis Development for Quinazolin-4-amines

A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and bind to its biological target. For quinazolin-4-amine derivatives, particularly as kinase inhibitors, a well-defined pharmacophore model has emerged from extensive SAR studies. nih.gov

The essential features of this model typically include:

A Hydrogen Bond Acceptor: The N-1 atom of the quinazoline ring is a critical hydrogen bond acceptor, forming a key interaction with the "hinge" region of the kinase ATP-binding site (e.g., with Met793 in EGFR). nih.gov

A Second Hydrogen Bond Acceptor/Donor Region: The N-3 atom and the C-4 amino group contribute to the binding, often through water-mediated hydrogen bonds with residues like Thr766. nih.gov

Aromatic/Hydrophobic Region 1: The quinazoline ring itself provides a flat, aromatic surface that engages in hydrophobic and π-π stacking interactions.

Aromatic/Hydrophobic Region 2: An aryl or heteroaryl group at the C-4 position extends into a hydrophobic pocket of the active site. The nature and substitution of this ring are crucial for affinity and selectivity. nih.gov

A Vector for Substitution: The C-6 and C-7 positions on the fused benzene ring provide vectors for adding substituents that can access a solvent-exposed region, allowing for modifications to improve solubility, potency, and pharmacokinetic properties. dovepress.comresearchgate.net

For example, a pharmacophore hypothesis developed for a series of oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as EGFR inhibitors identified three hydrogen bond acceptors and two aromatic rings as the key features for activity. researchgate.net Similarly, a model for histamine H4 receptor ligands proposed a quinazoline scaffold with a basic amine at C-2, a small lipophilic group at C-6/C-7, and a heteroaromatic group at C-4. researchgate.net These models are invaluable computational tools that guide the rational design of new, more potent, and selective quinazolin-4-amine derivatives for various therapeutic targets.

Mechanistic Investigations of Biological Activities

Enzyme and Receptor Inhibition Studies

The therapeutic potential of quinazolin-4-amine (B77745) derivatives is largely attributed to their ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. These interactions can disrupt disease progression, particularly in the context of cancer and inflammatory conditions. The following subsections explore the inhibitory mechanisms against several key protein families.

Tyrosine Kinase Inhibition

Tyrosine kinases are a class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates. This process is a fundamental mechanism of signal transduction, and its dysregulation is a hallmark of many cancers. Quinazoline-4-amine derivatives have been extensively investigated as inhibitors of various tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR-TK): The quinazoline (B50416) core is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. nih.govacs.org Many of these inhibitors function in an ATP-competitive manner, binding to the active conformation of the receptor. nih.gov For instance, a series of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one derivatives were synthesized, with compound 8b demonstrating potent inhibitory activity against EGFR-TK with an IC50 value of 1.37 nM. acs.org Molecular docking studies revealed that this compound occupies the same region as the known EGFR inhibitor erlotinib, forming crucial hydrogen bonds and hydrophobic interactions within the active site. acs.org Furthermore, novel 4-anilino-quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR-2. nih.gov

c-Met: The c-Met proto-oncogene encodes a tyrosine kinase receptor that plays a role in tumor progression and angiogenesis. Dual inhibitors targeting both c-Met and VEGFR-2 have been developed from the quinazolin-4-amine scaffold. nih.govnih.gov A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were designed, with compound 7j showing potent inhibition of both c-Met and VEGFR-2 with IC50 values of 0.05 μM and 0.02 μM, respectively. nih.gov Docking simulations suggest that these compounds interact with the ATP-binding sites of both kinases. nih.gov Another study identified a novel 4-phenoxyquinazoline (B3048288) derivative, H-22 , as a potent dual inhibitor of EGFR and c-Met, with inhibitory concentrations of 64.8 nM for EGFR and 137.4 nM for c-Met. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Several quinazoline-based compounds have been identified as potent VEGFR-2 inhibitors. For example, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were synthesized, with compound SQ2 exhibiting a VEGFR-2 kinase inhibition IC50 of 0.014 μM. nih.gov Docking studies indicated that these compounds bind to key amino acid residues, Asp1044 and Glu883, in the active site of VEGFR-2. nih.gov Another study on 2-thioxobenzo[g]quinazoline derivatives identified compounds that were comparable to the standard drug sorafenib (B1663141) in their VEGFR-2 inhibitory activity. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another member of the ErbB family of receptor tyrosine kinases, and its overexpression is linked to certain types of breast cancer. Quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against multiple tyrosine kinases, including HER2. ijpsonline.com In one study, compounds 2i and 3i showed potent inhibition of HER2, with IC50 values of 0.128 ± 0.024 µM and 0.079 ± 0.015 µM, respectively, the latter being comparable to the approved drug lapatinib. ijpsonline.com Isoquinoline-tethered quinazoline derivatives have also been developed, with some showing enhanced selectivity for HER2 over EGFR. nih.gov

c-Src: c-Src is a non-receptor tyrosine kinase that is involved in various cellular processes, including proliferation, differentiation, and survival. A series of 5,7-disubstituted quinazolines with 4-heteroaryl substituents were synthesized and evaluated as c-Src kinase inhibitors. nih.gov Compounds 23d and 42 were identified as potent inhibitors, with sub-micromolar activity in a c-Src-driven cell proliferation assay. nih.gov

Compound/SeriesTarget Kinase(s)IC50 ValueReference
8b EGFR-TK1.37 nM acs.org
7j c-Met0.05 µM nih.gov
VEGFR-20.02 µM nih.gov
H-22 EGFR64.8 nM researchgate.net
c-Met137.4 nM researchgate.net
SQ2 VEGFR-20.014 µM nih.gov
2i HER20.128 ± 0.024 µM ijpsonline.com
3i HER20.079 ± 0.015 µM ijpsonline.com
23d c-Src<0.1 µM nih.gov
42 c-Src<0.1 µM nih.gov

Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Inhibition

The PI3K/AKT signaling pathway is crucial for cell survival and proliferation, and its aberrant activation is common in cancer. Histone deacetylases (HDACs) are enzymes that play a key role in the epigenetic regulation of gene expression. The development of dual inhibitors targeting both PI3K and HDACs is an emerging therapeutic strategy.

A series of quinazolin-4-one based hydroxamic acids have been designed as dual PI3K/HDAC inhibitors. nih.gov These compounds were developed by integrating an HDAC pharmacophore into a PI3K inhibitor scaffold. nih.gov The lead compound, 48c , exhibited high potency against PI3Kγ and PI3Kδ (IC50 < 10 nM) and was selective for HDAC6. nih.gov Another study reported on 4-aminoquinazoline derivatives as pan-PI3K inhibitors, with compound 7b showing picomolar IC50 values for three PI3K isoforms. nih.gov In the realm of HDAC inhibition, quinazolin-2,4-dione-based hydroxamic acids have been synthesized as selective HDAC6 inhibitors, with compound 3d having an IC50 of 4 nM for HDAC6. acs.org

Compound/SeriesTarget(s)IC50 ValueReference
48c PI3Kγ, PI3Kδ, HDAC6< 10 nM (PI3K) nih.gov
7b Pan-PI3KPicomolar range nih.gov
3d HDAC64 nM acs.org

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Specifically, the inhibition of CDK4 and CDK6 has been a successful strategy in the treatment of certain breast cancers.

New quinazolinone derivatives have been synthesized and identified as potential CDK4/6 inhibitors. nih.gov In one study, a 1,3-benzodioxole (B145889) derivative, compound 5d , demonstrated good inhibitory activity against CDK4/6 and induced G1-phase cell cycle arrest. nih.gov Another series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines were evaluated for their CDK4/6 inhibitory activity, with compound 21a showing potent inhibition of both CDK4 (IC50 = 0.01 μM) and CDK6 (IC50 = 0.026 μM). mdpi.com

Compound/SeriesTarget(s)IC50 ValueReference
5d CDK4/6Not specified nih.gov
21a CDK40.01 µM mdpi.com
CDK60.026 µM mdpi.com

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. The inhibition of tubulin polymerization is a well-established anticancer mechanism.

Quinazolinone-based derivatives have been shown to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site on tubulin. nih.govnih.gov A series of 4-(N-cycloamino)quinazolines were optimized as tubulin polymerization inhibitors. nih.gov The most potent compound, 5f (7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), exhibited significant potency against tubulin assembly with an IC50 of 0.77 μM and substantially inhibited colchicine binding. nih.govacs.org This compound was found to disrupt microtubule formation and cause cell cycle arrest in the G2/M phase. nih.govacs.org

Compound/SeriesTargetIC50 ValueReference
5f Tubulin Assembly0.77 µM nih.govacs.org

Phosphodiesterase 4 (PDE-4) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). PDE4 is a cAMP-specific isozyme, and its inhibition has therapeutic potential in inflammatory diseases.

Nitraquazone, a quinazolin-2,4-dione, was one of the first selective PDE4 inhibitors to be synthesized. researchgate.netnih.gov More recently, a series of quinazolin-4(3H)-one/Schiff base hybrid compounds were designed as novel PDE4 inhibitors. researchgate.net Among these, compound CPD23 showed the best activity in PDE4B inhibition. researchgate.net Another study on quinazolinone derivatives identified compound 6d as having promising inhibitory activity against PDE4B, comparable to the standard inhibitor Rolipram. researchgate.net

Compound/SeriesTargetActivityReference
Nitraquazone PDE4Prototypical inhibitor researchgate.netnih.gov
CPD23 PDE4BMost active in series researchgate.net
6d PDE4BComparable to Rolipram researchgate.net

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleotides and, consequently, DNA replication. wikipedia.org These enzymes are well-established targets for anticancer and antimicrobial drugs.

A number of quinazoline analogs have been designed to mimic the structure of the DHFR inhibitor methotrexate. nih.gov In one such study, compounds 28 , 30 , and 31 were the most active DHFR inhibitors, with IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov Molecular modeling studies have supported the potential of quinazoline-4(3H)-ones as inhibitors of human DHFR. researchgate.net

With respect to TS inhibition, 4-thio-5,8-dideazafolic acid analogues with a quinazoline core have been synthesized. nih.gov It was found that replacing the 4-oxygen of the quinazoline moiety with sulfur did not significantly alter TS inhibition. nih.gov In another study, the removal of the 2-amino group from a quinazoline antifolate led to a slight decrease in TS inhibition but a remarkable increase in cytotoxic activity, likely due to enhanced cellular uptake. nih.gov

Compound/SeriesTargetIC50 ValueReference
28 DHFR0.5 µM nih.gov
30 DHFR0.4 µM nih.gov
31 DHFR0.4 µM nih.gov
4-thio-5,8-dideazafolic acid analogues TSInhibition maintained nih.gov

Cellular Level Investigations

Quinazolin-4-amine derivatives exhibit potent antiproliferative activity against a variety of human cancer cell lines, including those of the lung (A549, HCC827), breast (MCF-7), liver (HepG2), and prostate (DU145). researchgate.netnih.gov Their mechanisms of action are multifaceted, often involving the induction of cell cycle arrest and apoptosis. nih.govresearchgate.netnih.gov

A primary mechanism is the inhibition of key protein kinases involved in cancer cell proliferation and survival. tandfonline.com Many quinazoline derivatives are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and other tyrosine kinases. nih.govnih.gov By blocking the ATP binding site of these kinases, they halt the downstream signaling pathways that promote cell growth and division. nih.govmedchemexpress.cn For example, certain derivatives have been shown to downregulate EGFR and its downstream effectors like PI3K, Akt, and mTOR. nih.govmedchemexpress.cn

Another significant antiproliferative mechanism is the induction of cell cycle arrest, commonly at the G2/M phase. researchgate.netnih.govnih.gov This arrest is often a consequence of inhibiting kinases crucial for cell cycle progression, such as Aurora kinases. nih.gov For instance, the derivative 04NB-03 was found to induce G2/M arrest and apoptosis in hepatocellular carcinoma cells in a manner dependent on the generation of reactive oxygen species (ROS). nih.govresearchgate.net

Apoptosis, or programmed cell death, is a common endpoint for cells treated with these compounds. nih.govmedchemexpress.cnacs.org This is often triggered through both intrinsic and extrinsic pathways. Mechanistic studies have shown that quinazoline derivatives can lead to the upregulation of pro-apoptotic genes like p53, PUMA, and Bax, and an increase in the activity of executioner caspases 3, 8, and 9. nih.govmedchemexpress.cn Concurrently, they can decrease the expression of anti-apoptotic proteins like Bcl-2. nih.govmedchemexpress.cn Some quinazoline ligands also function by stabilizing G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes, leading to DNA damage and subsequent apoptosis. acs.orgacs.org

Table 2: Antiproliferative Activity of Quinazoline Derivatives

Compound/DerivativeCell Line(s)MechanismIC50 ValueReference
Compound 17 (Quinazolin-4-one derivative)MCF-7 (Breast)EGFR inhibition, Apoptosis induction, Autophagy reduction0.06 µM nih.govmedchemexpress.cn
04NB-03Hepatocellular Carcinoma (HCC)G2/M cell cycle arrest, Apoptosis, ROS accumulationNot specified nih.govresearchgate.net
Compound 7i (4-aminoquinazoline derivative)HCC827 (Lung)PI3Kα inhibition, G2/M arrest, ApoptosisNot specified researchgate.net
Compound 23 (4-substituted quinazoline)Not specifiedEphA2 receptor tyrosine kinase inhibition0.16 µM researchgate.net
Compound 34 (Quinazoline-based nitrogen mustard)HepG2, SH-SY5Y, MCF-7, A549, DU145Not specified3.06 - 20.04 µM researchgate.net

The quinazoline framework is a versatile scaffold for developing agents against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria and various fungi. frontiersin.orgeco-vector.comnih.govnih.gov

Antibacterial Action: The antibacterial mechanisms of quinazoline derivatives are varied. One key pathway, particularly against Gram-positive organisms like Staphylococcus aureus (including MRSA), is the inhibition of penicillin-binding proteins (PBPs), such as PBP1 and PBP2a. nih.govacs.org This action disrupts bacterial cell wall synthesis, mimicking the mechanism of β-lactam antibiotics but with a non-β-lactam structure. nih.govacs.org Other derivatives function as DNA gyrase B inhibitors, interfering with bacterial DNA replication. tandfonline.com Against Gram-negative bacteria like E. coli and P. aeruginosa, a primary mechanism is the inhibition of efflux pumps, which restores the efficacy of other antibiotics. frontiersin.orgnih.gov The antibacterial potency is often influenced by the nature of substituents on the quinazoline ring; for example, introducing a heteryl group can significantly enhance activity. frontiersin.org

Antifungal Action: Certain quinazolin-4(3H)-one derivatives have demonstrated notable antifungal activity against plant pathogenic fungi such as Fusarium oxysporum and Verticillium dahliae. researchgate.net While the precise mechanism for many antifungal quinazolines is still under investigation, some commercial drugs like albaconazole, which contains a quinazolinone unit, function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (Erg11). nih.govmdpi.com This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity and leads to fungal cell death.

Table 3: Antimicrobial Spectrum of Quinazoline Derivatives

Compound ClassTarget Organism(s)Mechanism of ActionReference
4(3H)-QuinazolinonesS. aureus (including MRSA)Inhibition of Penicillin-Binding Proteins (PBP1, PBP2a) nih.govacs.org
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesS. aureus (including MRSA, VISA)Inhibition of DNA Gyrase B tandfonline.com
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-oneGram-positive and Gram-negative bacteriaNot specified frontiersin.org
Quinazolin-4(3H)-one derivativesFusarium oxysporum, Verticillium dahliaePresumed inhibition of lanosterol 14α-demethylase researchgate.net
Quinazolinone-conjugated silver nanoparticlesE. coli K1, S. pyogenes, K. pneumoniaeEnhanced bactericidal effect nih.gov

Quinazolin-4-one derivatives have been investigated for their anti-inflammatory properties. researchgate.netresearchgate.net A key in-vitro mechanism for this activity is the inhibition of protein denaturation. researchgate.netresearchgate.netnih.gov Denaturation of proteins is a well-documented cause of inflammation. The ability of these compounds to prevent heat-induced denaturation of proteins, such as bovine serum albumin, is considered a reliable indicator of their anti-inflammatory potential. researchgate.netresearchgate.net Research has shown that several 2,3-disubstituted quinazolin-4-(3H)ones can significantly inhibit protein denaturation, with their efficacy being comparable to standard anti-inflammatory drugs. researchgate.net This suggests that their mode of action may involve stabilizing protein structures or interfering with the processes that lead to their denaturation during inflammatory responses.

The antioxidant capabilities of quinazoline derivatives contribute to their therapeutic potential. These compounds can act through various mechanisms, including the scavenging of harmful free radicals and the modulation of nitric oxide (NO) production. nih.govacs.orgnih.gov

Some derivatives have been shown to be effective inhibitors of nitric oxide synthase (NOS) isoforms, particularly the inducible nitric oxide synthase (iNOS), which is often upregulated during inflammation and produces large amounts of NO. nih.gov By inhibiting iNOS, these compounds can reduce excessive NO levels, which can otherwise contribute to oxidative stress and tissue damage. nih.gov Furthermore, studies on the synthesis of quinazolin-4(3H)-one have indicated that the reaction can proceed through a free radical mechanism, and control experiments using radical scavengers like TEMPO have confirmed the involvement of radical pathways. acs.org This intrinsic relationship with radical species suggests a capacity for these molecules to interact with and neutralize free radicals, thereby exerting an antioxidant effect.

Anthelmintic Activity Mechanisms

The specific molecular mechanisms by which Quinazolin-4-amine hydrochloride may exert anthelmintic activity are not extensively documented in publicly available scientific literature. While the broader class of quinazoline derivatives has been investigated for a wide range of biological activities, detailed mechanistic studies focusing on their effects against helminths are limited.

General mechanisms of action for some anthelmintic compounds involve targeting the neuromuscular system of the parasites, disrupting their metabolic processes, or compromising their cellular integrity. For instance, some heterocyclic compounds are known to interfere with microtubule polymerization or inhibit key enzymes in parasites. However, without specific research on this compound, any proposed mechanism would be speculative. Further investigation is required to elucidate the precise pathways and molecular targets involved in the potential anthelmintic effects of this compound.

Anti-Platelet Aggregation Mechanisms

The anti-platelet aggregation activity of compounds related to this compound has been more thoroughly investigated, with several potential mechanisms of action identified. These primarily involve the inhibition of key signaling pathways that lead to platelet activation and aggregation.

Inhibition of Agonist-Induced Platelet Aggregation:

Quinazoline derivatives have been shown to inhibit platelet aggregation induced by various agonists, including adenosine diphosphate (B83284) (ADP), collagen, and thrombin. nih.govnih.gov

ADP-Induced Aggregation: Several studies have demonstrated that certain quinazolinone derivatives can effectively inhibit platelet aggregation induced by ADP. nih.govnih.gov This suggests an interference with the P2Y1 and/or P2Y12 receptors on the platelet surface, which are crucial for ADP-mediated platelet activation. The reduction of 4-quinazolinone derivatives to their 1,2,3,4-tetrahydroquinazoline counterparts has been shown to increase inhibitory action against collagen and arachidonic acid-induced aggregation, but not ADP-induced aggregation. nih.gov

Thrombin-Induced Aggregation: Some 4-anilinoquinazoline (B1210976) derivatives are noted as inhibitors of thrombin-induced platelet aggregation. nih.govgoogle.com A study on 3-phenyl-pyrroloquinazolin-1-one derivatives, structurally analogous to anti-thrombin pyrroloquinazolines, found that they exhibited inhibitory effects on thrombin-induced aggregation. nih.gov The most potent compound in this study was found to act at two sites: one preceding the increase in cytosolic calcium concentration and another following this step. nih.gov It also inhibited the tyrosine phosphorylation of proteins evoked by thrombin. nih.gov

Role of Tyrosine Kinase Inhibition:

A significant mechanism underlying the anti-platelet effects of some quinazoline derivatives is the inhibition of tyrosine kinases. nih.govplateletservices.com Platelet activation is a complex process that relies on the activity of several tyrosine kinases, including Bruton's tyrosine kinase (Btk), Src family kinases (SFK), and Syk. plateletservices.com By inhibiting these kinases, quinazoline compounds can disrupt the downstream signaling cascades that lead to platelet aggregation.

Erlotinib, a well-known quinazolin-4-amine derivative, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net While primarily an anticancer agent, the inhibition of tyrosine kinases is a recognized mechanism for affecting platelet function. plateletservices.com Although direct studies extensively detailing the effect of Erlotinib on platelet aggregation are not the focus here, the principle of tyrosine kinase inhibition by a quinazoline derivative is established. Other tyrosine kinase inhibitors have been shown to impact platelet function, suggesting a class effect. plateletservices.com For instance, some quinazoline-based multi-tyrosine kinase inhibitors have been shown to inhibit both receptor and non-receptor tyrosine kinases. nih.gov

Table 1: Inhibitory Activity of Selected Quinazolinone Derivatives on Platelet Aggregation

Compound/DerivativeInducing AgentIC50 ValueSource
2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives (compounds 2, 3, 5, 16)ADPPotent, satisfactory IC50 nih.gov
3-phenyl-2,7-dihydro-1H-pyrrolo[3,2-f]quinazolin-1-one (compound 18)Thrombin, CollagenMicromolar range nih.gov

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein at the atomic level.

Ligand-Protein Interaction Analysis (e.g., ATP-binding sites, enzyme active sites)

Molecular docking simulations of quinazolin-4-amine (B77745) derivatives have been instrumental in analyzing their interactions with various protein targets, particularly within ATP-binding sites and enzyme active sites. nih.govnih.gov For instance, studies have shown that the quinazoline (B50416) scaffold can be a key element in the design of kinase inhibitors. ontosight.ai The nitrogen atoms within the quinazoline ring system are often involved in forming crucial hydrogen bonds with amino acid residues in the active sites of enzymes. nih.gov

In the context of designing inhibitors for breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), the hydrophobicity of quinazolinamine derivatives plays a significant role in their binding affinity. nih.gov The introduction of hydrophobic groups can enhance interactions with the hydrophobic pockets of these transporters. nih.gov Furthermore, analyses of protein-ligand complexes have revealed that certain amino acids like tryptophan, histidine, methionine, tyrosine, and phenylalanine are frequently found in binding pockets, highlighting the importance of aromatic and hydrophobic interactions. nih.gov

Binding Affinity Predictions

Computational methods are also employed to predict the binding affinity of quinazolin-4-amine derivatives to their target proteins. These predictions are often expressed as docking scores or binding free energies. For example, in the development of phosphodiesterase 7 (PDE7) inhibitors, certain quinazoline derivatives exhibited superior predicted binding affinity compared to known inhibitors, with more negative MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) scores indicating stronger binding. nih.gov

Ligand-Receptor Binding Mode Elucidation

Elucidating the binding mode of a ligand within a receptor's active site is a primary goal of molecular docking. These studies reveal the specific orientation and conformation of the ligand, as well as the key interactions that stabilize the complex. For quinazoline derivatives, the carbonyl oxygen and nitrogen atoms of the quinazolinone ring are often identified as key hydrogen bond acceptors and donors, respectively. nih.gov

For example, in the case of PARP1 inhibitors, the lack of certain hydrogen bonds with key residues like Ser904, Arg878, and Tyr896 can negatively impact binding stability and affinity. nih.gov The elucidation of these binding modes provides a structural basis for understanding the activity of these compounds and guides the design of new derivatives with improved potency and selectivity. nih.govnih.gov The process involves preparing the protein and ligand structures, performing the docking calculations, and analyzing the resulting poses to identify the most plausible binding mode. nih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like quinazolin-4-amine hydrochloride. These methods provide a deeper understanding of the molecule's intrinsic characteristics. semanticscholar.orgresearchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, ionization potential)

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental in quantum chemical studies. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. researchgate.netnih.gov

For quinazoline derivatives, DFT calculations have been used to determine these electronic parameters. semanticscholar.orgdntb.gov.ua The HOMO and LUMO energies can be influenced by the presence of different functional groups, which in turn affects the molecule's electron-donating or -accepting capabilities. scispace.com These calculations have shown that charge transfer can occur within the quinazoline molecule itself. researchgate.netnih.gov

ParameterDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital) The highest energy molecular orbital that is occupied by electrons.Indicates the ability to donate an electron; regions of high HOMO density are prone to electrophilic attack. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) The lowest energy molecular orbital that is not occupied by electrons.Indicates the ability to accept an electron; regions of high LUMO density are prone to nucleophilic attack. researchgate.net
HOMO-LUMO Energy Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower stability. researchgate.netnih.gov
Ionization Potential The minimum energy required to remove an electron from a molecule.Related to the HOMO energy; a lower ionization potential indicates easier electron removal. semanticscholar.org
Electron Affinity The energy released when an electron is added to a molecule.Related to the LUMO energy; a higher electron affinity indicates a greater tendency to accept an electron. semanticscholar.org

Electrostatic Potential Surface Mapping

Molecular electrostatic potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. nih.gov This information is crucial for understanding intermolecular interactions, particularly drug-receptor interactions. nih.gov The MEP map displays different potential values with a color code, where red typically indicates regions of high negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of high positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For quinazoline derivatives, MEP analysis helps to identify the sites that are likely to be involved in hydrogen bonding and other electrostatic interactions with a biological target. nih.govnih.gov The distribution of electrostatic potential across the molecule provides insights into its reactivity and how it will be recognized by a receptor. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. For quinazoline derivatives, MD simulations have been crucial in assessing the stability of ligand-protein complexes identified through molecular docking.

Research on various quinazolin-4(3H)-one motifs has employed MD simulations to validate docking results. nih.govfrontiersin.org These simulations, often run for nanoseconds, track the conformational changes of both the ligand and the protein's binding site, helping to confirm that the predicted binding mode is stable. nih.govfrontiersin.org For instance, in studies of arylidene-based quinazolin-4(3H)-one derivatives as potential antimicrobial agents, MD simulations were used to analyze the structural stability of the compounds when bound to their target enzymes. nih.govfrontiersin.org The results from these simulations can reveal key information about the flexibility of the complex and the persistence of important interactions, such as hydrogen bonds, which are critical for a compound's activity. nih.gov

Similarly, MD simulations were utilized in the study of 2-anilino 4-amino substituted quinazolines as antimalarial agents. These simulations helped to understand the behavior of the derivatives when docked against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target, providing insights into the dynamic stability of the inhibitor-enzyme complex. acs.org

Table 1: Applications of Molecular Dynamics Simulations for Quinazoline Derivatives

Derivative ClassTarget/ApplicationKey Findings from MD Simulations
Arylidene-based quinazolin-4(3H)-onesAntimicrobial agentsConfirmed the stability of protein-ligand complexes. nih.govfrontiersin.org
2-Anilino 4-amino substituted quinazolinesAntimalarial agents (Pf-DHODH)Assessed the dynamic stability of the inhibitor-enzyme interaction. acs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical properties and structural features. mst.dk This approach is founded on the principle that the structure of a molecule dictates its activity. mst.dk

QSAR studies have been widely applied to various classes of compounds, including quinazoline derivatives, to guide the design of more potent molecules. nih.govacs.orgnih.gov The process involves generating a dataset of compounds with known activities and then using statistical methods, like multilinear regression (MLR), to build a model that correlates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with that activity. nih.govresearchgate.net

The first structure-activity relationship (SAR) for 4(3H)-quinazolinone antibacterials was explored by systematically modifying the core structure and evaluating the impact on activity against Staphylococcus aureus. acs.org While this was a traditional SAR study, the principles are foundational to developing a QSAR model, which would represent these relationships mathematically. acs.org

Table 2: Principles of QSAR Modeling

StepDescriptionExample from Research
Data Collection Assembling a series of compounds with measured biological activity (e.g., IC₅₀).A set of 53 thiazolidine-4-one derivatives with anti-tubercular activity was collected from the literature. nih.gov
Descriptor Calculation Computing molecular descriptors that quantify various structural and physicochemical properties.Electronic descriptors, such as atomic net charge and dipole moment, were calculated for xanthone (B1684191) derivatives. nih.gov
Model Building Using statistical methods (e.g., MLR) to create an equation linking descriptors to activity.A model was generated with an R² of 0.730 for xanthone derivatives against tuberculosis. nih.gov
Model Validation Assessing the statistical significance and predictive power of the model using internal and external validation sets.The predictive ability of QSAR models can often correctly estimate the activity for about 80% of chemicals examined. mst.dk

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools offer a rapid and cost-effective way to screen compounds for desirable drug-like properties, such as good oral bioavailability and metabolic stability. idaampublications.in

Numerous studies on quinazoline and quinazolinone derivatives have incorporated ADME predictions using software like SwissADME and QikProp. nih.govidaampublications.inasianpubs.orgnih.gov These programs calculate a range of properties based on the molecule's structure.

Key predicted properties often include:

Absorption: Parameters like gastrointestinal (GI) absorption and Caco-2 cell permeability are predicted to estimate how well a compound is absorbed after oral administration. idaampublications.in

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the compound will go in the body. idaampublications.in

Metabolism: Identifying potential metabolic liabilities, such as susceptibility to cytochrome P450 (CYP) enzyme inhibition, is crucial. acs.org For instance, metabolism studies on 2-anilino 4-amino substituted quinazolines identified that a methoxy (B1213986) substituent was a metabolic liability, leading to its replacement in subsequent designs. acs.org

Excretion: Properties related to how the compound is eliminated from the body are assessed.

In a study of quinazolin-2,4-dione derivatives, ADMET predictions showed that the most promising antibacterial compounds also possessed acceptable pharmacokinetic and drug-likeness properties. nih.gov Similarly, for a series of arylidene-based quinazolin-4(3H)-one motifs, ADMET screening was a key part of the in silico evaluation. nih.govfrontiersin.org

Table 3: Common In Silico ADME Parameters for Quinazoline Derivatives

ParameterDescriptionRelevance
GI Absorption Predicts the extent of absorption from the gastrointestinal tract. idaampublications.inEssential for oral drug viability.
Blood-Brain Barrier (BBB) Penetration Predicts whether a compound can cross the BBB and enter the central nervous system. idaampublications.inImportant for CNS targets; undesirable for peripherally acting drugs.
CYP Inhibition Predicts the potential to inhibit key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4).High potential for drug-drug interactions.
Aqueous Solubility (LogS) Estimates the solubility of the compound in water. idaampublications.inPoor solubility can limit absorption and formulation options.
Lipinski's Rule of Five A set of rules based on molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors to evaluate drug-likeness.A quick filter for compounds with a higher probability of being orally bioavailable.

Homology Modeling for Receptor Structures

Molecular docking and structure-based drug design require a three-dimensional (3D) structure of the target protein. While X-ray crystallography and NMR spectroscopy can provide high-resolution experimental structures, many important drug targets lack such data. In these cases, homology modeling can be used to build a predictive 3D model of the target protein.

The process relies on using the known experimental structure of a related homologous protein (the "template") to model the structure of the protein of interest (the "target"). This technique was employed in the study of quinazolinamine derivatives as inhibitors of the breast cancer resistance protein (BCRP). nih.gov When a high-resolution crystal structure of human BCRP was available, it was prepared for docking. However, if it had not been available, homology modeling would have been the necessary first step to create a usable model from a template structure. nih.gov

The general workflow for homology modeling includes:

Template Selection: Identifying one or more known protein structures that have a high sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target with the template(s).

Model Building: Constructing the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to correct any structural inaccuracies and assessing its quality using various computational tools.

Once a reliable homology model is generated, it can be used for molecular docking studies to predict how ligands, such as this compound, might bind to the target receptor, guiding further drug design efforts. nih.gov

Analytical and Spectroscopic Characterization Techniques

Chromatographic Techniques for Purity and Separation

Chromatography is fundamental to separating quinazolin-4-amine (B77745) hydrochloride from impurities, reaction byproducts, or other components in a mixture. These techniques are crucial for both qualitative and quantitative analysis, ensuring the purity of the compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. For 4-aminoquinazoline derivatives, TLC is typically performed on silica gel plates (e.g., Kieselgel 60 F254). scispace.com

The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase. The choice of the eluent or solvent system is critical for achieving effective separation. A common mobile phase for this class of compounds is a mixture of a polar and a less polar solvent, such as chloroform and methanol (B129727). scispace.com After developing the plate, spots are visualized under ultraviolet (UV) light, typically at wavelengths of 254 nm or 366 nm, where the conjugated quinazoline (B50416) ring system absorbs light and becomes visible. scispace.com The retention factor (Rƒ), a ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for its identification.

Table 1: Representative TLC Conditions for 4-Aminoquinazoline Derivatives
ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Chloroform/Methanol (8:2, v/v) scispace.com
Visualization UV light (254 nm / 366 nm) scispace.com
Expected Rƒ Varies; dependent on specific substitutions on the quinazoline core.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the separation, identification, and quantification of quinazolin-4-amine hydrochloride, especially at trace levels. This method couples the high separation capability of High-Performance Liquid Chromatography (HPLC) with the precise mass analysis of mass spectrometry.

In a typical LC-MS/MS analysis, the compound is first separated on a reverse-phase HPLC column (e.g., C18). oup.comgoogle.com The mobile phase often consists of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile or methanol, delivered in either an isocratic or gradient elution mode. oup.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and is invaluable for quantitative studies in complex matrices. google.com

Table 2: Typical LC-MS/MS Parameters for Analysis of Quinazoline Derivatives
ParameterDescription
Chromatography Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., Purosphere STAR RP-18e, Zorbax SB-C18) oup.com
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol oup.com
Elution Mode Gradient or Isocratic
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Monitored Transition Precursor Ion ([M+H]⁺) → Product Ion(s)

Spectroscopic Methods for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, displays characteristic absorption bands that confirm its structure. scispace.comtandfonline.comnih.gov

Key vibrational bands for the quinazolin-4-amine structure include N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic rings, and characteristic C=N and C=C stretching vibrations within the quinazoline heterocyclic system. tandfonline.comtandfonline.commdpi.com The presence of the hydrochloride salt may influence the N-H stretching region due to the protonation of one of the nitrogen atoms.

Table 3: Characteristic IR Absorption Bands for the Quinazolin-4-amine Moiety
Wavenumber (cm⁻¹)Vibration TypeFunctional Group / MoietyReference
3450 - 3300N-H StretchPrimary Amine (-NH₂) tandfonline.com
3100 - 3000C-H StretchAromatic C-H tandfonline.com
1625 - 1600C=N StretchQuinazoline Ring tandfonline.comtandfonline.com
1580 - 1450C=C StretchAromatic Ring System mdpi.com

Mass Spectrometry (MS, HRMS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For quinazolin-4-amine, the molecular weight of the free base is 145.16 g/mol .

In a typical mass spectrum using a soft ionization technique like ESI, the compound is observed as the protonated molecule [M+H]⁺, which for the free base would appear at an m/z of approximately 146. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. mdpi.com For C₈H₇N₃, the calculated exact mass of the protonated molecule [M+H]⁺ is 146.0718. An experimentally determined mass that matches this value confirms the elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for quinazoline derivatives involve cleavages of the ring system or loss of substituents. A characteristic fragmentation for this molecule involves the loss of hydrogen cyanide (HCN) from the pyrimidine (B1678525) ring. oup.comresearchgate.netresearchgate.net

Table 5: Mass Spectrometry Data for Quinazolin-4-amine
ParameterValue
Molecular Formula C₈H₇N₃
Molecular Weight (Free Base) 145.16 g/mol
Ionization Mode ESI (Positive)
Observed Ion [M+H]⁺ (m/z) ~146
HRMS [M+H]⁺ (Calculated) 146.0718
Major Fragment Ion (m/z) 119 ([M+H - HCN]⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the types of chemical bonds and chromophores present in the molecule.

For aromatic heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* (pi to pi star) and n → π* (non-bonding to pi star) electronic transitions. The quinazoline ring system, being an aromatic chromophore, is expected to exhibit strong absorption in the UV region.

Theoretical studies and spectral data from related quinazoline derivatives indicate that absorption bands in the 210–285 nm range are generally assigned to π–π* transitions, while those appearing at longer wavelengths, often between 285 nm and 320 nm, are attributed to n–π* transitions. nih.gov The protonation of the quinazoline ring to form the hydrochloride salt can influence the electronic environment, potentially causing a shift in the absorption maxima (λmax) compared to the free base, a phenomenon known as a solvatochromic shift. Specific experimental λmax values for this compound are not detailed in the available literature, but the spectrum is anticipated to align with the characteristic profile of the 4-aminoquinazoline scaffold.

Elemental Analysis

Elemental analysis is a crucial analytical method used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a compound. This technique provides the empirical formula of the substance, which can be compared against the theoretical composition calculated from its proposed molecular formula. For this compound, this analysis is vital to confirm its stoichiometry and purity after synthesis.

The molecular formula for Quinazolin-4-amine is C₈H₇N₃. The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl), resulting in the molecular formula C₈H₈ClN₃. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight of this compound is approximately 181.62 g/mol .

The comparison of experimental elemental analysis results with the calculated theoretical values is a standard procedure for verifying the identity and purity of a synthesized batch of the compound. A close correlation, typically within ±0.4%, is considered confirmation of the correct elemental structure.

Table 1: Theoretical Elemental Composition of this compound (C₈H₈ClN₃)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 8 96.08 52.91%
Hydrogen H 1.008 8 8.064 4.44%
Chlorine Cl 35.45 1 35.45 19.52%
Nitrogen N 14.01 3 42.03 23.14%

| Total | | | | 181.624 | 100.00% |

Future Directions and Emerging Research Avenues

Development of Novel Quinazolin-4-amine (B77745) Hydrochloride Derivatives

The synthesis of novel quinazolin-4-amine hydrochloride derivatives is a key area of research aimed at improving the pharmacological properties of this class of compounds. ontosight.ai Researchers are focused on various synthetic strategies to create libraries of diverse and highly functionalized molecules. rsc.org These strategies often involve the modification of substituents at different positions on the quinazoline (B50416) ring, particularly at the C-2, C-4, C-5, and C-6 positions, to enhance biological activity and selectivity. nih.govsemanticscholar.org

One approach involves the reaction of 2-(2-aminophenyl)this compound with aromatic aldehydes, which can be carried out using conventional heating or microwave irradiation to produce tetracyclic dihydroquinazolines in high yields. rsc.org Another method for creating diversity is through the synthesis of 2-aryl quinazolin-4(3H)-ones by reacting 2-aminobenzamides with aryl methyl ketones in a metal-free oxidative coupling process catalyzed by molecular iodine. organic-chemistry.org Furthermore, copper-catalyzed reactions have been effectively used for the synthesis of quinazolines from starting materials like (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org

The development of dual-targeting inhibitors is also a significant trend. For instance, quinazolin-4(3H)-one derivatives have been designed to co-target Poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain-containing protein 4 (BRD4) for breast cancer therapy. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences, including the creation of key intermediates like 2-amino-4,6-dimethoxybenzamide, which are then reacted with various aldehydes. nih.gov

Below is a table summarizing some synthetic approaches for novel quinazoline derivatives:

Starting MaterialsReagents and ConditionsProduct TypeReference
2-(2-aminophenyl)this compound, aromatic aldehydesEthanol, reflux or microwave irradiationTetracyclic dihydroquinazolines rsc.org
2-aminobenzamides, aryl methyl ketonesMolecular iodine, oxygen (as oxidant)2-aryl quinazolin-4(3H)-ones organic-chemistry.org
(2-bromophenyl)methylamines, amidine hydrochloridesCopper bromide (catalyst), air (oxidant)Quinazolines organic-chemistry.org
3,5-dimethoxyaniline, oxalyl chloride, various aldehydesMulti-step synthesis involving intermediatesQuinazolin-4(3H)-one derivatives nih.gov
tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate, alkynesPalladium/PtBu3-catalysis, multi-stepC-4 substituted quinazoline compounds nih.gov

Exploration of New Biological Targets and Mechanisms

The therapeutic efficacy of quinazoline derivatives is attributed to their interaction with a wide array of biological targets. nih.govresearchgate.net While their role as inhibitors of enzymes like tyrosine kinases is well-established, ongoing research is uncovering new targets and mechanisms of action. researchgate.netnih.gov This exploration is crucial for expanding the therapeutic applications of this compound derivatives. ontosight.aiontosight.ai

Quinazoline-based compounds have been identified as potent inhibitors of several key enzymes involved in cancer progression. nih.govsemanticscholar.org These include:

Dihydrofolate Reductase (DHFR): Some quinazoline derivatives act as antifolates, inhibiting DHFR, which is a critical enzyme in nucleotide synthesis. nih.govsemanticscholar.org

Poly(ADP-ribose) Polymerase (PARP): These enzymes are involved in DNA repair, and their inhibition by quinazoline derivatives is a promising strategy for cancer therapy. nih.govsemanticscholar.orgnih.gov

Tubulin Polymerization: Certain quinazolines can inhibit tubulin polymerization, a process essential for cell division, thereby halting the proliferation of cancer cells. nih.govsemanticscholar.org

Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp): Novel quinazolinamine derivatives have been developed as dual inhibitors of these ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance in cancer. nih.gov

Focal Adhesion Kinase (FAK) and Polo-like Kinase 1 (PLK1): Recently, quinazoline derivatives have been synthesized as dual inhibitors of FAK and PLK1, showing significant antitumor activity. nih.govresearchgate.net

Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A: Dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have been identified as potent inhibitors of CDK2/cyclin A, a key complex in cell cycle regulation. mdpi.com

The following table highlights some of the emerging biological targets for quinazoline derivatives:

Biological TargetTherapeutic AreaExample of Inhibitor ClassReference
Dihydrofolate Reductase (DHFR)CancerQuinazoline-based antifolates nih.govsemanticscholar.org
Poly(ADP-ribose) Polymerase (PARP)CancerQuinazolin-4(3H)-one derivatives nih.govsemanticscholar.orgnih.gov
Tubulin PolymerizationCancerQuinazoline derivatives nih.govsemanticscholar.org
BCRP and P-gpCancer (Multidrug Resistance)Cyclopropyl-containing quinazolinamines nih.gov
FAK and PLK1CancerQuinazoline scaffold inhibitors nih.govresearchgate.net
CDK2/Cyclin ACancer4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives mdpi.com

Advanced Computational Modeling Techniques

Advanced computational modeling techniques have become indispensable in the research and development of quinazolin-4-amine derivatives. nih.gov These methods accelerate the drug discovery process by predicting the biological activities and interaction mechanisms of novel compounds before their synthesis. nih.gov

Key computational techniques employed in quinazoline research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is used to develop mathematical models that correlate the physicochemical properties (molecular descriptors) of quinazoline derivatives with their biological activities. nih.gov These models can predict the potency of newly designed compounds. nih.gov The robustness of QSAR models is often validated using methods like Y-Scrambling tests. nih.gov

Molecular Docking: This technique simulates the binding of a ligand (quinazoline derivative) to the active site of a target protein. nih.govnih.gov It provides insights into the binding conformations and interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for understanding the mechanism of action. nih.gov Docking simulations have been successfully used to study the binding of quinazoline derivatives to targets like EGFR, FAK, and PLK1. nih.govnih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models that relate the steric and electrostatic fields of molecules to their biological activity. mdpi.com These models have been applied to study 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as CDK2/cyclin A inhibitors, yielding statistically significant models with good predictive power. mdpi.com

The table below provides an overview of computational techniques used in the study of quinazoline derivatives:

Computational TechniqueApplicationExampleReference
QSARPredicting biological activity of new compoundsDeveloping models for EGFR inhibitors nih.gov
Molecular DockingSimulating ligand-protein bindingDetermining binding modes of FAK/PLK1 inhibitors nih.gov
3D-QSAR (CoMFA/CoMSIA)Building 3D models for structure-activity relationshipStudying CDK2/cyclin A inhibitors mdpi.com
Virtual ScreeningIdentifying potential lead compounds from a libraryScreening for dual BRD4 and PARP1 inhibitors nih.gov

Integration of Synthetic and Computational Approaches in Chemical Research Pipelines

The modern chemical research pipeline for drug discovery increasingly relies on the tight integration of synthetic chemistry and computational modeling. nih.gov This synergistic approach allows for a more rational and efficient design of novel therapeutic agents based on the quinazolin-4-amine scaffold.

The process typically begins with computational methods. For instance, a virtual library of compounds can be created and screened against a biological target using molecular docking to identify promising candidates. nih.gov Fragment-based combinatorial screening is another computational strategy to identify lead compounds. nih.gov The insights gained from these computational studies, such as predicted binding affinities and interaction modes, guide the selection of specific derivatives for chemical synthesis. nih.govcolab.ws

Following the computational design, synthetic chemists then synthesize the targeted quinazoline derivatives. nih.govresearchgate.net These newly synthesized compounds are subsequently subjected to biological evaluation through in vitro and in vivo assays to determine their actual inhibitory effects and biological activities. nih.govresearchgate.net The experimental results are then fed back to refine the computational models, creating an iterative cycle of design, synthesis, and testing that accelerates the identification of potent and selective drug candidates. nih.gov

A recent study on FAK/PLK1 inhibitors exemplifies this integrated approach. nih.govresearchgate.net The pharmacophore-based scaffold hopping principle was used to design a series of quinazoline derivatives. nih.gov Computer-assisted screening and docking simulations were performed to predict their anticancer activity and binding modes. nih.govresearchgate.net The most promising compounds were then synthesized and tested, confirming their significant inhibitory effects against various cancer cell lines. nih.govresearchgate.net This integrated workflow led to the identification of a highly promising lead compound for further development. nih.gov

Q & A

Q. What are the key considerations in synthesizing Quinazolin-4-amine hydrochloride derivatives?

Synthesis typically involves multi-step reactions starting from aromatic precursors. Critical factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Catalysts : Palladium or copper salts may accelerate coupling reactions, while bases like K₂CO₃ facilitate nucleophilic substitutions .
  • Temperature control : Reflux conditions (e.g., 80–120°C) are often required for cyclization or amination steps .
  • Purification : Column chromatography or recrystallization ensures removal of byproducts like unreacted amines or residual solvents .

Q. How should researchers characterize this compound derivatives using NMR spectroscopy?

  • ¹H NMR : Peaks between δ 7.0–9.0 ppm indicate aromatic protons in the quinazoline core. Substituents like methoxy groups (δ 3.5–4.0 ppm) or alkyl chains (δ 1.0–2.5 ppm) provide structural clues .
  • ¹³C NMR : Carbon signals for the quinazoline ring typically appear at 120–160 ppm. Distinct peaks for carbonyl or amine-bearing carbons (e.g., ~160–170 ppm) confirm functionalization .
  • Coupling constants : For example, J = 8–10 Hz in aromatic regions suggests para-substitution patterns .

Q. What common impurities arise during this compound synthesis, and how are they identified?

  • Unreacted intermediates : Residual 4-chloroquinazoline or amines detected via HPLC or TLC .
  • Byproducts : For example, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (Impurity C in EP standards) can form during side reactions .
  • Mitigation : Use high-purity starting materials and optimize reaction stoichiometry to suppress side pathways .

Q. How do solubility properties impact experimental design for this compound derivatives?

  • Solvent compatibility : DMSO (78 mg/mL) and ethanol (15 mg/mL) are preferred for stock solutions, while aqueous solubility is often limited .
  • Bioassays : Low solubility may require formulation with surfactants (e.g., PEG) or co-solvents to maintain activity in cell-based studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of Quinazolin-4-amine derivatives?

  • Core modifications : Substitution at the 6,7-positions with bis(2-methoxyethoxy) groups (as in Erlotinib) enhances EGFR inhibition by improving hydrophobic interactions .
  • Amine substituents : Bulky aromatic groups (e.g., 4-fluorophenylmethyl) increase anticancer potency by altering binding kinetics to kinase domains .
  • Halogenation : Chlorine at the 7-position (e.g., 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine) boosts antimicrobial activity .

Q. How can researchers resolve contradictions in reported bioactivity data for Quinazolin-4-amine derivatives?

  • Assay variability : Differences in cell lines (e.g., EGFR-mutant vs. wild-type) or incubation times can explain discrepancies in IC₅₀ values .
  • Purity verification : Use LC-MS or NMR to confirm compound integrity; impurities like hydrolyzed products may skew results .
  • Orthogonal assays : Combine enzymatic inhibition assays with cellular proliferation studies to validate mechanism-specific effects .

Q. What computational strategies are effective for predicting Quinazolin-4-amine derivative interactions with biological targets?

  • Docking simulations : Tools like AutoDock Vina model binding poses in EGFR or other kinase pockets, prioritizing derivatives with favorable ΔG values .
  • QSAR models : Machine learning algorithms correlate electronic descriptors (e.g., logP, polar surface area) with bioavailability or toxicity .

Q. How does polymorphism affect the physicochemical properties of this compound salts?

  • Crystallinity : Polymorphs with different lattice energies exhibit variations in melting points (e.g., 180–220°C) and dissolution rates .
  • Stability : Hygroscopic forms may degrade faster under humid conditions; X-ray diffraction (PXRD) identifies stable polymorphs .

Q. What strategies improve the pharmacokinetic profile of Quinazolin-4-amine derivatives in vivo?

  • Prodrug design : Esterification of hydroxyl groups enhances membrane permeability .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., Erlotinib-[¹³C₆]) to slow CYP450-mediated degradation .

Q. How can Quinazolin-4-amine derivatives be combined with other therapies to overcome drug resistance?

  • Synergistic combinations : Co-administration with platinum-based chemotherapeutics (e.g., cisplatin) amplifies DNA damage in resistant cancer models .
  • Nanocarrier systems : Liposomal encapsulation improves tumor targeting and reduces off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazolin-4-amine hydrochloride
Reactant of Route 2
Quinazolin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.